1,2-Distearoyllecithin

Vue d'ensemble

Description

1,2-Distearoyllecithin, also known as this compound, is a useful research compound. Its molecular formula is C44H88NO8P and its molecular weight is 790.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

1,2-Distearoyllecithin, also known as 1,2-Distearoyl-rac-glycero-3-phosphocholine, is a compound that belongs to the class of organic compounds known as phosphatidylcholines . Here is a detailed analysis of its mechanism of action:

Target of Action

It is known to belong to the class of phosphatidylcholines, which are glycerophosphocholines where the two free -oh are attached to one fatty acid each through an ester linkage .

Biochemical Pathways

It has been suggested that it may interact with genes associated with the enriched pathway, p53 signaling pathway .

Action Environment

It is known that lipids such as this compound are generally recognized as safe (gras) and are endogenous to the lungs and locally present in large quantities .

Analyse Biochimique

Biochemical Properties

1,2-Distearoyllecithin interacts with various biomolecules. For instance, it has been found to affect the expression of MKI67 mRNA

Cellular Effects

It has been associated with the cellular response to stress .

Molecular Mechanism

It is known to interact with genes associated with the regulation of molecular function .

Activité Biologique

1,2-Distearoyllecithin (also known as 1,2-distearoyl-sn-glycero-3-phosphocholine or DSPC) is a phospholipid that plays a significant role in various biological and pharmaceutical applications. This article explores its biological activity, focusing on its properties, mechanisms of action, and implications in drug delivery systems.

Chemical Structure and Properties

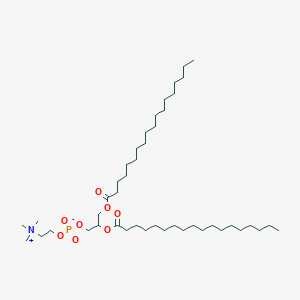

This compound is a synthetic phosphatidylcholine with the chemical formula . It consists of two stearic acid chains esterified to a glycerol backbone, which is further phosphorylated to form the phosphocholine headgroup. This structure contributes to its unique physical and chemical properties, such as high thermal stability and a tendency to form stable lipid bilayers.

- Membrane Formation : DSPC is primarily used in the formulation of liposomes due to its ability to form stable lipid bilayers. These bilayers are crucial for encapsulating drugs and protecting them from degradation in biological environments .

- Drug Delivery : DSPC enhances the delivery efficiency of various therapeutic agents. Its ability to form liposomes allows for controlled release mechanisms, improving the bioavailability of encapsulated drugs. For instance, DSPC-based liposomes have been shown to effectively deliver chemotherapeutic agents like irinotecan, enhancing their therapeutic effects while minimizing side effects .

- Zeta Potential Influence : The zeta potential of liposomes formulated with DSPC can be manipulated by varying the composition of charged lipids. This property is vital for optimizing liposome stability and interaction with biological membranes . Research indicates that small amounts of neutral lipids like DSPC can stabilize cationic or anionic liposomes without significantly altering their other physicochemical properties .

Table 1: Summary of Biological Activities of this compound

| Activity | Description |

|---|---|

| Liposome Formation | Forms stable lipid bilayers for drug encapsulation |

| Drug Delivery Efficiency | Enhances bioavailability and therapeutic efficacy of chemotherapeutics |

| Membrane Interaction | Modulates interactions with cell membranes, facilitating cellular uptake |

| Stabilization of Liposomes | Improves stability of charged liposomes through incorporation into formulations |

Case Study: Liposomal Formulations

A study investigated the use of DSPC in formulating liposomes for targeted drug delivery in cancer therapy. The results indicated that DSPC-containing liposomes significantly improved the pharmacokinetics of doxorubicin compared to free drug formulations. The encapsulation efficiency was found to be over 90%, and the release profile demonstrated sustained release over time, suggesting potential for enhanced therapeutic outcomes .

Research Findings

Recent research has elucidated several key findings regarding the biological activity of this compound:

- Thermal Properties : Differential scanning calorimetry studies show that DSPC exhibits distinct phase transitions that are critical for maintaining membrane integrity under physiological conditions .

- Interaction with Fatty Acids : Studies indicate that saturated fatty acids preferentially integrate into solid-like domains within DSPC bilayers, affecting membrane fluidity and permeability .

- Clinical Applications : DSPC is utilized in various clinical formulations, including ultrasound contrast agents like Lumason, which combines DSPC with other components for improved imaging capabilities .

Applications De Recherche Scientifique

Drug Delivery Systems

1,2-Distearoyllecithin is extensively utilized in liposome formulations for drug delivery. Liposomes are spherical vesicles that can encapsulate drugs, enhancing their solubility and bioavailability while reducing toxicity.

Case Study: Liposomal Drug Formulations

- Patent Reference : US9724303B2 describes liposomes containing this compound as a key component for delivering therapeutic agents like irinotecan. The study highlights the enhanced stability and controlled release profiles achieved through this formulation .

-

Table: Liposome Characteristics

Liposome Type Composition Application Conventional DSPC + Cholesterol Cancer therapy PEGylated DSPC + PEGylated lipids Targeted drug delivery Cationic DSPC + Cationic lipids Gene therapy

Ultrasound Imaging

This compound is a component of ultrasound contrast agents, enhancing the imaging quality of blood vessels and tissues.

Clinical Trials

- Study Reference : A Phase 0 clinical trial (NCT03296852) evaluated the safety and efficacy of DSPC-based ultrasound contrast agents for detecting strokes. Results indicated improved imaging capabilities compared to traditional methods .

Table: Ultrasound Contrast Agents

| Agent Name | Composition | Indication |

|---|---|---|

| Lumason | DSPC + Sulfur Hexafluoride | Echocardiography |

| Optison | DSPC + Air microbubbles | Vascular imaging |

Biophysical Studies

In biophysical research, this compound serves as a model lipid for studying membrane dynamics and properties.

Research Findings

- A study published in PubMed explored lipid domains in fluid membranes using rapid-freezing techniques to analyze the phase behavior of DSPC. This research contributes to understanding lipid interactions and membrane fluidity .

As an excipient in pharmaceutical formulations, this compound improves the solubility and stability of active pharmaceutical ingredients (APIs).

Applications in Formulations

- It is used in various formulations for its emulsifying properties, particularly in injectable drugs where it aids in stabilizing emulsions.

Table: Pharmaceutical Applications

| Formulation Type | Role of DSPC |

|---|---|

| Injectable Emulsions | Stabilizer |

| Topical Creams | Emulsifier |

Propriétés

IUPAC Name |

2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJAVPSFFCBXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H88NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963380 | |

| Record name | 1,2-Distearoyllecithin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4539-70-2, 97281-48-6 | |

| Record name | Distearoylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4539-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Distearoyllecithin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogenated soybean phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097281486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Distearoyllecithin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Distearoyllecithin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphatidylcholines, soya, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEAROYLPHOSPHATIDYLCHOLINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAG959U971 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key findings of the research regarding 1,2-Distearoyllecithin's behavior in water?

A1: The research paper "Phasenumwandlungserscheinungen in Lecithin/Wasser-Systemen" [] focuses on understanding the phase transitions occurring in systems containing lecithin and water, with a particular emphasis on this compound. The study highlights how this phospholipid exhibits distinct phase behavior depending on its concentration in water and temperature. These findings are crucial for understanding the self-assembly properties of this compound, which has implications for its potential applications in drug delivery systems and other areas.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.